Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate
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Overview
Description
Methyl dodovisate A is a natural product derived from the plant Dodonaea viscosa, which belongs to the family Sapindaceae. This compound is a modified clerodane diterpene, known for its unique bicyclo [5.4.0]undecane ring system. It has been isolated from the essential oil of Dodonaea viscosa leaves and has garnered interest due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dodovisate A is typically isolated from the essential oil of Dodonaea viscosa through hydrodistillation. The essential oil is then subjected to liquid chromatography to separate and purify the compound. The structure of methyl dodovisate A is confirmed using spectroscopic techniques such as NMR and mass spectrometry .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for methyl dodovisate A. Its production is primarily limited to laboratory-scale extraction from Dodonaea viscosa leaves. Further research is needed to develop efficient synthetic routes for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl dodovisate A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize methyl dodovisate A.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl dodovisate A has shown promise in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of modified clerodane diterpenes.
Industry: Its unique structure and biological activities make it a potential lead compound for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of methyl dodovisate A is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl dodovisate A can be compared with other similar compounds, such as:
Dodovisate C: Another modified clerodane diterpene isolated from Dodonaea viscosa, differing in its functional groups and stereochemistry.
Methyl iso-dodovisate A: A closely related compound with a similar structure but different spatial arrangement of atoms.
Triptolide: A diterpene with notable biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: Methyl dodovisate A stands out due to its unique bicyclo [5.4.0]undecane ring system and its potential for diverse biological activities. Its structural features and reactivity make it a valuable compound for further research and development.
Biological Activity
Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate is a complex organic compound with significant biological activity. This compound, characterized by its unique structure and potential therapeutic applications, has garnered attention in various fields of research. This article delves into its biological activities, mechanisms of action, and potential applications based on current literature.
Chemical Structure and Properties
The molecular formula of Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate is C21H26O3, with a molecular weight of 326.4 g/mol. The compound features a tetrahydrobenzoannulene core with furan substitution, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H26O3 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate |
CAS Registry Number | Not Available |
Anticancer Activity
Research indicates that Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate exhibits notable anticancer properties. Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens:
- Bacterial Inhibition : Tests reveal that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary studies indicate effectiveness against common fungal strains such as Candida albicans.
Anti-inflammatory Properties
Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate may modulate inflammatory responses:
- Cytokine Modulation : It has been observed to reduce the production of pro-inflammatory cytokines in cellular models.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 6-bromo-5-[4-(pyrrolidinyl)oxyphenyl]-8,9-dihydrobenzoannulene | Similar benzoannulene core with bromine substitution | Anticancer and antimicrobial |
Ethyl 2-amino-4-(3-cyanophenyl)-7,7-dimethyl-5-hydroxybenzoannulene | Contains an amino group; modified hydroxyl functionality | Antibacterial activity |
8-Hydroxyquinoline derivatives | Different core but similar reactivity patterns | Antiviral and antifungal |
The biological activity of Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : Its structural features allow for potential binding to various receptors implicated in inflammation and cancer progression.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms by which Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate exerts its biological effects. Potential areas for exploration include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Clinical Trials : Investigating therapeutic applications in humans.
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate |
InChI |
InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3 |
InChI Key |
CHQQKKJBNXRIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |
Origin of Product |
United States |
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